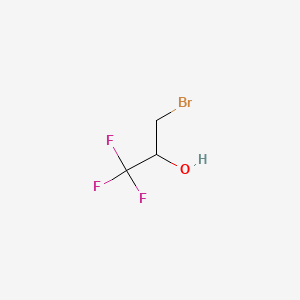

3-Bromo-1,1,1-trifluoropropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3631. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIIZIQRDVGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277702 | |

| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-34-5, 88378-50-1 | |

| Record name | 431-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 88378-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the arsenal of fluorinated building blocks, 3-Bromo-1,1,1-trifluoropropan-2-ol stands out as a particularly versatile and powerful intermediate. Its structure, featuring a trifluoromethyl group adjacent to a secondary alcohol and a primary bromide, offers a rich platform for synthetic diversification, enabling the introduction of the valuable trifluoromethyl moiety into a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by technical data.

Core Physicochemical & Spectroscopic Profile

This compound is a dense, colorless to pale yellow liquid at room temperature. The presence of both a highly electronegative trifluoromethyl group and a polar hydroxyl group dictates its physical properties, including its boiling point and density, which are significantly higher than its non-fluorinated or non-brominated analogs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 431-34-5 | |

| Molecular Formula | C₃H₄BrF₃O | |

| Molecular Weight | 192.96 g/mol | |

| Appearance | Colorless to very pale yellow liquid | [1] |

| Boiling Point | 124.5 °C (at 743 mmHg) | [1] |

| Density | 1.861 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.400 | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| pKa (Predicted) | 11.11 ± 0.20 | [1] |

Spectroscopic Signature

The unique structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a multiplet for the methine proton (CH-OH), which will be split by the adjacent CH₂Br protons and the CF₃ group, and a multiplet for the diastereotopic protons of the bromomethyl group (CH₂Br). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the trifluoromethyl carbon (CF₃), the hydroxyl-bearing methine carbon (CHOH), and the bromomethyl carbon (CH₂Br). The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹, characteristic of an intermolecularly bonded alcohol.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region.

-

C-F Stretch: Strong, intense absorptions in the 1100-1300 cm⁻¹ range, typical for trifluoromethyl groups.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

C-Br Stretch: An absorption in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) will reveal key information about the molecule's mass and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values separated by 2 Da.

-

Fragmentation: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this molecule, cleavage of the C-C bond between the alcohol and the CF₃ group is likely. The loss of the bromine atom (M-79/81) is also a probable fragmentation pathway.

Synthesis and Handling

Synthetic Pathway: Reduction of a Ketone Precursor

A primary and effective route for the synthesis of this compound is the reduction of the corresponding ketone, 3-bromo-1,1,1-trifluoropropan-2-one. This transformation is typically achieved using a hydride reducing agent.

Causality in Experimental Design: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, its high reactivity requires anhydrous conditions and careful handling. A milder alternative, sodium borohydride (NaBH₄), can also be effective and offers a greater degree of safety and functional group tolerance. The reaction is typically followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product.[2]

Alternative Synthetic Route: Epoxide Ring-Opening

An alternative synthesis involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with hydrogen bromide (HBr).[2] This reaction proceeds via nucleophilic attack of the bromide ion on the epoxide ring.

Mechanistic Insight: The regioselectivity of the ring-opening is influenced by the strong electron-withdrawing effect of the trifluoromethyl group. Nucleophilic attack by the bromide ion occurs preferentially at the less sterically hindered terminal carbon atom of the epoxide, leading to the desired this compound isomer.[2]

Safety and Handling

As a flammable and irritant chemical, proper handling of this compound is imperative.

| Hazard Class | GHS Pictogram(s) | Signal Word & Statements |

| Flammable Liquid (Category 3) | 🔥 | Warning: H226 - Flammable liquid and vapor. |

| Skin Irritant (Category 2) | ❕ | Warning: H315 - Causes skin irritation. |

| Eye Irritant (Category 2) | ❕ | Warning: H319 - Causes serious eye irritation. |

| STOT SE (Category 3) | ❕ | Warning: H335 - May cause respiratory irritation. |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishers rated for chemical fires (e.g., dry chemical or carbon dioxide).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Storage in a freezer at or below -20°C is recommended for long-term stability.[1]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste in accordance with local regulations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the hydroxyl group, the trifluoromethyl group, and the bromine atom.

Nucleophilic Substitution at the Bromomethyl Carbon

The primary bromine atom serves as an excellent leaving group, making the C-3 position susceptible to nucleophilic attack (Sₙ2 reaction). This is arguably the most common and valuable transformation of this molecule, allowing for the facile introduction of the 2-hydroxy-3,3,3-trifluoropropyl moiety onto a wide range of substrates.

Typical Experimental Workflow for Nucleophilic Substitution:

-

Reactant Preparation: Dissolve the nucleophile (e.g., an amine, thiol, or phenoxide) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Deprotonation (if necessary): Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or Cs₂CO₃) to deprotonate the nucleophile, enhancing its reactivity.

-

Addition of Electrophile: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction (if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Quench the reaction with water, extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This straightforward protocol enables the synthesis of diverse derivatives, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.[3]

Applications in Drug Discovery

The trifluoromethyl group is a well-established bioisostere for various groups and can significantly improve a drug candidate's profile.[3] this compound provides a direct and efficient means to incorporate this crucial functionality.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Binding Affinity: The electronegativity and size of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, van der Waals) with enzyme active sites or receptors, thereby increasing binding affinity and potency.

This building block is particularly useful in the synthesis of inhibitors for various enzymes and in creating novel heterocyclic systems for medicinal chemistry exploration. For instance, it is used in the preparation of halomethyl ketones and their hydrates, which have shown promise as fungicides.[1]

Conclusion

This compound is a high-value, versatile chemical intermediate that empowers researchers in drug discovery and chemical synthesis. Its trifunctional nature provides a robust platform for creating a diverse range of complex molecules with desirable physicochemical and biological properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

McBee, E. T., et al. (1951). Fluorinated Derivatives of Propane. Industrial & Engineering Chemistry, 43(7), 1774-1778. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 3-Bromo-1,1,1-trifluoropropan-2-one in Modern Chemical Synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol, a key fluorinated building block with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental context and the implications of these properties for its use in research and development.

Introduction: The Significance of Fluorinated Propanols

This compound (BTFP) is a structurally unique molecule that combines the reactivity of a brominated alcohol with the modulating effects of a trifluoromethyl group. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] BTFP serves as a versatile precursor for introducing the trifluoromethyl carbinol moiety, a functional group of growing importance in the development of novel therapeutics and agrochemicals.[][3] This guide will delve into the fundamental physicochemical characteristics that underpin its utility.

Molecular and Physical Properties: A Quantitative Overview

A thorough understanding of the physical properties of a compound is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Key Physical Constants

The fundamental physical constants of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent typical specifications for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BrF₃O | [4][5] |

| Molecular Weight | 192.96 g/mol | [4][5] |

| Boiling Point | 123.8-124.5 °C at 743-760 mmHg | [][3][6] |

| Density | 1.861 g/mL at 25 °C | [3][6] |

| Refractive Index (n₂₀/D) | 1.400 | [3][6] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| Appearance | Colorless to pale yellow liquid | [][7] |

Acidity (pKa)

The acidity of the hydroxyl proton in this compound is a critical parameter, influencing its reactivity in base-mediated reactions and its behavior in biological systems. A predicted pKa value is approximately 11.11 ± 0.20.[7] The electron-withdrawing trifluoromethyl group significantly increases the acidity of the alcohol compared to its non-fluorinated analog, propan-2-ol (pKa ≈ 16.5). This enhanced acidity makes deprotonation more facile, which is a key consideration in its synthetic applications.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis provides a definitive fingerprint of a molecule. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a multiplet for the methine proton (CH-OH), a multiplet for the diastereotopic methylene protons (CH₂Br), and a singlet or broad singlet for the hydroxyl proton. The coupling between the methine and methylene protons, as well as the coupling to the fluorine atoms, will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the trifluoromethyl carbon, the hydroxyl-bearing methine carbon, and the bromine-bearing methylene carbon. The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, typically a doublet, due to coupling with the vicinal methine proton. The chemical shift of this signal is a sensitive probe of the local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that correspond to specific functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H stretch | Broad peak, indicative of hydrogen bonding |

| 2850-3000 | C-H stretch | Aliphatic C-H bonds |

| 1000-1300 | C-F stretch | Strong, characteristic absorption for trifluoromethyl group |

| 1000-1200 | C-O stretch | Alcohol C-O bond |

| 500-700 | C-Br stretch | Carbon-bromine bond |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three key functional components: the hydroxyl group, the bromine atom, and the trifluoromethyl group.

Reactivity at the Hydroxyl Group

The acidic nature of the hydroxyl proton allows for easy deprotonation to form an alkoxide. This alkoxide can then participate in a variety of reactions, including ether synthesis (Williamson ether synthesis) and esterification.

Nucleophilic Substitution of Bromine

The bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C3 position. For example, it can react with sodium azide to form the corresponding azido-alcohol, a versatile intermediate for "click" chemistry.[8]

Caption: Nucleophilic substitution of the bromine atom in this compound.

Influence of the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the entire molecule. It enhances the acidity of the hydroxyl group and can also affect the rate and regioselectivity of reactions at adjacent positions.

Thermal Stability

Experimental Protocols

The following section provides generalized protocols for the determination of key physicochemical properties. It is essential to consult specific laboratory safety procedures and to perform a thorough risk assessment before carrying out any experimental work.

Determination of Boiling Point (Micro Method)

Rationale: This method is suitable for small sample volumes and provides an accurate determination of the boiling point at atmospheric pressure.

Procedure:

-

Place a small amount of the liquid (a few drops) into a small-diameter test tube.

-

Invert a sealed-end capillary tube and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is important to ensure good solubility and to avoid interfering signals.

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Sources

- 1. nbinno.com [nbinno.com]

- 3. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 4. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-1,1,1-三氟-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 88378-50-1 [m.chemicalbook.com]

- 7. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-34-5 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Bromo-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropan-2-ol is a halogenated alcohol of significant interest in medicinal chemistry and drug development.[1][2] The presence of a trifluoromethyl group, a hydroxyl group, and a bromine atom on a short carbon chain imparts unique physicochemical properties to the molecule. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl and bromine functionalities provide sites for further chemical modification.[3] A thorough understanding of the structural and conformational landscape of this molecule is paramount for predicting its interactions with biological targets and for designing new synthetic routes. This guide provides a comprehensive analysis of the structure and conformational preferences of this compound, supported by spectroscopic data and established chemical principles.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₄BrF₃O, possesses a chiral center at the carbon atom bearing the hydroxyl group (C2).[4] The molecule is a colorless to pale yellow liquid at room temperature.[5]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 431-34-5 | [5] |

| Molecular Weight | 192.96 g/mol | [4] |

| Density | 1.861 g/mL at 25 °C | [5] |

| Boiling Point | 124.5 °C at 743 mmHg | [5] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the halohydrin formation reaction. This involves the reaction of 3,3,3-trifluoropropene with a source of electrophilic bromine in the presence of water.[1] A common reagent for this transformation is N-bromosuccinimide (NBS) in an aqueous solvent system.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3,3-trifluoropropene in a suitable solvent mixture, such as a 1:1 mixture of dimethoxyethane (DME) and water.

-

Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) in DME/water dropwise to the stirred solution of the alkene.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 and C2-C3 single bonds. The presence of bulky and electronegative substituents (CF₃, Br, and OH) leads to significant steric and electronic interactions that govern the relative stability of different conformers.

The analysis of vicinal coupling constants in the ¹H NMR spectrum of related 1-substituted-2-propanols has been used to determine conformational preferences.[6] For this compound, the most stable conformations are expected to be staggered to minimize torsional strain. The three key staggered conformations when viewed down the C2-C1 bond are depicted below as Newman projections.

The relative stability of these conformers is influenced by several factors:

-

Steric Hindrance: Conformations that place the bulky trifluoromethyl (CF₃) and bromine (Br) groups in a gauche relationship will be disfavored due to steric repulsion. The anti-conformation, where these two groups are positioned 180° apart, is expected to be the most stable.

-

Dipole-Dipole Interactions: The C-F, C-Br, and C-O bonds are all polar. The overall molecular dipole moment will vary with conformation, and conformers with lower net dipole moments are generally more stable in non-polar solvents.

-

Intramolecular Hydrogen Bonding: A crucial stabilizing interaction in halohydrins is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom.[7] In the case of this compound, a hydrogen bond can form between the -OH group and the bromine atom in specific gauche conformations. This interaction can significantly stabilize these conformers, potentially making them more populated than the sterically favored anti-conformer.

Based on these considerations, it is likely that there is an equilibrium between the anti conformer and the gauche conformer that allows for intramolecular hydrogen bonding. The exact population of each conformer will depend on the solvent and temperature.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three main signals corresponding to the hydroxyl proton (-OH), the methine proton (-CH), and the methylene protons (-CH₂Br).

-

-OH: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent, but it is typically observed as a broad singlet.[8]

-

-CH(OH)-: This proton will appear as a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group. The signal will be shifted downfield due to the deshielding effect of the adjacent oxygen and trifluoromethyl group.

-

-CH₂Br: These two protons are diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets, each coupled to the methine proton and to each other (geminal coupling). The presence of the electronegative bromine atom will shift these signals downfield.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | Variable | Broad singlet |

| -CH(OH)- | 4.0 - 4.5 | Multiplet |

| -CH₂Br | 3.6 - 4.0 | Two multiplets |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit three distinct signals. A known spectrum shows the following approximate chemical shifts:[9]

-

CF₃: This carbon will appear as a quartet due to coupling with the three fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift.

-

CH(OH): This carbon, bonded to the hydroxyl group, will also be shifted downfield.

-

CH₂Br: The carbon bonded to the bromine atom will appear at a characteristic chemical shift for a bromoalkane.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| CF₃ | ~125 (quartet) |

| CH(OH) | ~70 |

| CH₂Br | ~35 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[10]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds.

-

C-F Stretch: Strong absorption bands in the 1000-1350 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range is due to the C-O stretching vibration of the secondary alcohol.[11]

-

C-Br Stretch: A medium to strong absorption in the 500-600 cm⁻¹ region corresponds to the C-Br stretching vibration.[12]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak may be weak or absent due to the lability of the molecule. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[13]

-

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[14] This would lead to the loss of a CH₂Br radical, resulting in a prominent peak corresponding to the [M - CH₂Br]⁺ fragment.

-

Loss of H₂O: Dehydration is another common fragmentation pathway for alcohols, leading to a peak at [M - 18]⁺.[14]

-

Loss of Br: Cleavage of the C-Br bond would result in a peak at [M - Br]⁺.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery and development.

-

Introduction of a Trifluoromethyl Group: The trifluoromethyl group is a common bioisostere for other functional groups and can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3]

-

Scaffold for Further Synthesis: The hydroxyl and bromine functionalities serve as handles for further chemical modifications, allowing for the construction of more complex molecules.[3] The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions.

-

Thiol-Reactive Probe: This molecule has been described as a thiol-reactive trifluoromethyl probe, suggesting its utility in studying protein structure and function.[2]

Conclusion

This compound is a molecule with significant potential in chemical synthesis and drug development. Its structural and conformational properties are governed by a complex interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. A comprehensive understanding of its synthesis, structure, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in research and development.

References

-

Halohydrin. In Wikipedia; 2023. [Link]

-

H NMR Spectroscopy. University of Calgary. [Link]

- Alcaide, B., et al. Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. Journal of the Chemical Society, Perkin Transactions 21983, 11, 1665-1669.

-

The Significance of 3-Bromo-1,1,1-trifluoropropan-2-one in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. European Patent Office. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

- Smith, B. C. Alcohols—The Rest of the Story. Spectroscopy2017, 32 (4), 28-35.

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

-

Chemical shifts. University of Cambridge. [Link]

-

3-Bromo-1,1,1-trifluoro-2-propanol. PubChem. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Organic Chemistry - Mass Spectrometry Part II. The Organic Chemistry Tutor. [Link]

- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega2023, 8 (19), 17267–17276.

- Intramolecular Hydrogen Bonding. Molecules2021, 26 (20), 6293.

- Electronegativity Effects on Conformational Stability Using Bent's Rule: From Simple Molecules to Acetylcholine. Malaysian Journal of Fundamental and Applied Sciences2022, 18 (1), 1-10.

- The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. CrystEngComm2014, 16 (44), 10264-10275.

-

Propan 2 ol – Knowledge and References. Taylor & Francis Online. [Link]

-

Conformational Isomers of Propane. Master Organic Chemistry. [Link]

Sources

- 1. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 2. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-1,1,1-三氟-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

A Comprehensive Spectroscopic Guide to 3-Bromo-1,1,1-trifluoropropan-2-ol

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS No. 431-34-5). As a valuable building block in medicinal and materials chemistry, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on fundamental spectroscopic principles with established, field-proven methodologies for data acquisition. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this fluorinated alcohol.

Molecular Structure and Spectroscopic Overview

This compound is a chiral alcohol featuring a trifluoromethyl group, a secondary alcohol, and a primary bromide. These functionalities give rise to a unique and highly informative spectroscopic fingerprint. The structural features, including the electronegative trifluoromethyl group and the bromine atom, along with the chiral center, dictate the chemical shifts, coupling constants, and fragmentation patterns observed.

This guide will systematically deconstruct the predicted spectroscopic data for each major technique, providing the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the methine (CH), methylene (CH₂), and hydroxyl (OH) protons.

-

Causality of Signal Characteristics:

-

The CH proton (H-2) is adjacent to the chiral center and is coupled to three distinct groups: the two diastereotopic protons of the CH₂Br group and the three fluorine atoms of the CF₃ group. This complex coupling environment is expected to produce a multiplet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen and trifluoromethyl groups.

-

The CH₂Br protons (H-1) are diastereotopic because of the adjacent stereocenter. This means they are chemically non-equivalent and will appear as two separate signals. Each will be split by the other (geminal coupling) and by the H-2 proton (vicinal coupling), resulting in two distinct doublet of doublets patterns.

-

The OH proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (-CHOH-) | 4.2 - 4.4 | m (multiplet) | J(H-H) ≈ 3-8 Hz, J(H-F) ≈ 6-8 Hz |

| H-1a (-CHH'Br) | 3.8 - 4.0 | dd (doublet of doublets) | J(gem) ≈ 10-12 Hz, J(vic) ≈ 3-5 Hz |

| H-1b (-CHH'Br) | 3.6 - 3.8 | dd (doublet of doublets) | J(gem) ≈ 10-12 Hz, J(vic) ≈ 6-8 Hz |

| OH | Variable (e.g., 2.5 - 3.5) | br s (broad singlet) | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, one for each carbon atom in the molecule. The key feature will be the coupling between carbon and fluorine atoms (C-F coupling).

-

Causality of Signal Characteristics:

-

C-3 (-CF₃) : This carbon will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF). The chemical shift will be far downfield.

-

C-2 (-CHOH-) : This carbon, adjacent to the CF₃ group, will also be split into a quartet by the three fluorine atoms (²JCF). Its chemical shift is influenced by both the hydroxyl and trifluoromethyl groups.

-

C-1 (-CH₂Br) : This carbon is primarily influenced by the attached bromine atom and is expected to appear as a singlet in a standard proton-decoupled spectrum.

-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-3 (CF₃) | 123 - 126 | q (quartet) | ¹J(C-F) ≈ 280-290 Hz |

| C-2 (CHOH) | 70 - 75 | q (quartet) | ²J(C-F) ≈ 30-35 Hz |

| C-1 (CH₂Br) | 35 - 40 | s (singlet) | N/A |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clear window for observing the trifluoromethyl group.[3]

-

Causality of Signal Characteristics: The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single vicinal proton on C-2 (³JHF). The wide chemical shift range of ¹⁹F NMR makes signal assignment unambiguous.[4]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

| -CF₃ | -75 to -78 | d (doublet) | ³J(H-F) ≈ 6-8 Hz |

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data for a fluorinated small molecule like this compound.

-

Sample Preparation: a. Accurately weigh 5-10 mg of the analyte. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[5] c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm for ¹H and ¹³C NMR. d. Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or a solvent peak.

-

Data Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be necessary. c. ¹⁹F NMR: Acquire a proton-decoupled or coupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[6] An external reference standard like CFCl₃ is often used. d. 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra to ensure all peaks are in positive absorption mode. c. Perform baseline correction to obtain a flat baseline. d. Integrate the ¹H NMR signals to determine the relative ratios of protons. e. Calibrate the spectra using the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]

-

Expected Absorption Bands:

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching of the alcohol hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the CH and CH₂ groups are expected just below 3000 cm⁻¹.

-

C-F Stretch: The trifluoromethyl group will produce very strong, characteristic absorption bands in the fingerprint region, typically between 1300-1100 cm⁻¹. These are often the most intense peaks in the spectrum.

-

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear as a strong band in the 1150-1050 cm⁻¹ region.[8]

-

C-Br Stretch: The C-Br stretching vibration occurs at lower wavenumbers, typically in the 650-550 cm⁻¹ range.

-

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2980 - 2850 | Medium | C-H Stretch | Alkane (-CH, -CH₂) |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

| 650 - 550 | Medium-Weak | C-Br Stretch | Alkyl Bromide (-CH₂Br) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.[9][10]

-

Instrument Preparation: a. Ensure the ATR crystal (commonly diamond) is clean. Clean the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[9]

-

Background Collection: a. With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

Sample Application: a. For a liquid sample like this compound, place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]

-

Spectrum Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The standard resolution is 4 cm⁻¹.[11]

-

Data Processing and Cleaning: a. The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. b. If necessary, an ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave. c. Thoroughly clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample before the next measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[12][13]

-

Expected Molecular Ion and Isotopic Pattern:

-

The key feature in the mass spectrum of this compound will be the isotopic signature of bromine . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14]

-

This results in two molecular ion peaks of almost equal intensity:

-

M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br.

-

(M+2)⁺ peak: at m/z corresponding to the molecule with ⁸¹Br.

-

-

For this compound (C₃H₄⁷⁹BrF₃O), the M⁺ peak is expected at m/z ≈ 192 , and the (M+2)⁺ peak at m/z ≈ 194 . The observation of this 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.[15]

-

-

Plausible Fragmentation Pathways:

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 113 [M - Br]⁺. This is often a favorable fragmentation pathway.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common for alcohols.

-

Loss of the -CH₂Br radical would lead to a fragment at m/z 99 [M - CH₂Br]⁺.

-

Loss of the -CF₃ radical would lead to a fragment at m/z 123/125 [M - CF₃]⁺ (this fragment would still contain bromine and thus exhibit the 1:1 isotopic pattern).

-

-

Loss of Water: Dehydration can lead to a fragment at m/z 174/176 [M - H₂O]⁺.

-

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity | Identity of Ion |

|---|---|---|

| 192 / 194 | Medium (~1:1) | [C₃H₄BrF₃O]⁺ (Molecular Ion, M⁺) |

| 123 / 125 | Medium (~1:1) | [M - CF₃]⁺ |

| 113 | Strong | [M - Br]⁺ |

| 99 | Strong | [M - CH₂Br]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard procedure for obtaining an EI mass spectrum, a self-validating method for determining molecular weight and fragmentation patterns.

-

Sample Introduction: a. Prepare a dilute solution of the analyte (e.g., ~100 µg/mL) in a volatile solvent like methanol or dichloromethane. b. The sample can be introduced into the ion source via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet, which provides separation and purification.

-

Ionization: a. The volatile sample enters the ion source, which is maintained under a high vacuum (~10⁻⁶ to 10⁻⁷ torr).[12] b. The molecules are bombarded with a beam of electrons, typically accelerated to 70 eV. This high energy is a standard that allows for reproducible fragmentation patterns that can be compared to spectral libraries.[13]

-

Mass Analysis: a. The resulting positive ions (molecular ions and fragment ions) are accelerated out of the ion source by an electric potential. b. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: a. The separated ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions. b. The instrument scans a range of m/z values, and the software plots the relative abundance of each ion versus its m/z, creating the mass spectrum. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[12]

Data Visualization and Workflow

Predicted NMR Splitting Pattern

The following diagram illustrates the key spin-spin coupling interactions that define the multiplicity of the H-2 proton, a central feature of the ¹H NMR spectrum.

Caption: Predicted ¹H NMR coupling for the H-2 proton.

General Spectroscopic Analysis Workflow

This workflow represents a logical and self-validating sequence for the complete spectroscopic characterization of a novel or synthesized compound.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its unambiguous identification and structural verification. The predicted data, characterized by the unique ¹H NMR multiplets arising from diastereotopicity and H-F coupling, the distinctive C-F quartets in the ¹³C NMR, the definitive 1:1 M/M+2 isotopic pattern in the mass spectrum, and the strong C-F and O-H absorptions in the IR spectrum, collectively form a unique fingerprint for this molecule. The standardized protocols provided herein ensure that researchers can generate reliable, high-quality data for this and structurally related compounds, underpinning the integrity and progression of research and development efforts.

References

-

Bruker. (2011). Bruker OPUS Spectroscopy Software ver.7 ed.2011. Bruker Corporation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 220632, 3-Bromo-1,1,1-Trifluoro-2-Propanol. [Link]

-

SpectraBase. (R)-(-)-1-BROMO-3,3,3-TRIFLUORO-2-PROPANOL 19F NMR. [Link]

-

Raymond, J. E. (2012). ATR-FTIR Prestige 21 Basic Operation and SOP. University of Washington Chemistry Department. [Link]

-

Shchukina, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

-

Wipf Group. Quick guide for running a simple ATR/IR on the Smith instrument on solids or liquids. University of Pittsburgh. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Chem-Space. CAS 431-34-5: 3-bromo-1,1,1-trifluoro-2-propanol. [Link]

-

University of Rochester. Fluorine NMR. [Link]

-

Pharmapproach. (2021). FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs. [Link]

-

Alachem Co., Ltd. 431-34-5 | this compound. [Link]

-

Kirman, L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol. [Link]

-

Unknown. 13-C NMR Chemical Shift Table. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

SpectraBase. This compound 13C NMR. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

University of Missouri-St. Louis. Mass Spectrometry Tutorial. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

NIST. 1,1,1-Trifluoro-2-propanol. NIST Chemistry WebBook. [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Workman, J., & Smith, B. (2015). IR Spectral Interpretation Workshop. Spectroscopy Online. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]

-

Chegg. (2024). Infrared Spectra of Common Functional Groups Ft. Professor Dave. YouTube. [Link]

Sources

- 1. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 13C NMR [m.chemicalbook.com]

- 2. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. agilent.com [agilent.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

1H and 13C NMR spectral assignments for 3-Bromo-1,1,1-trifluoropropan-2-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-Bromo-1,1,1-trifluoropropan-2-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound is a key chiral building block that incorporates both a bromine atom and a trifluoromethyl group, offering versatile synthetic handles for the creation of complex molecules.[1][2] Unambiguous structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This technical guide provides a comprehensive analysis and assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, offering insights rooted in the electronic environment of the nuclei. This document is intended for researchers, scientists, and professionals in drug development who rely on precise spectroscopic interpretation for structural elucidation.

The Molecular Architecture: A Foundation for Spectral Prediction

To accurately interpret the NMR spectra, we must first consider the molecular structure of this compound.

Structure:

The molecule possesses a chiral center at the C2 carbon, which has significant implications for the NMR spectrum. Specifically, the two protons on the C3 carbon (the -CH₂Br group) are rendered diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and to couple to each other (geminal coupling).

Therefore, we anticipate:

-

Four distinct signals in the ¹H NMR spectrum: one for the hydroxyl proton (-OH), one for the methine proton (-CH-), and two for the diastereotopic methylene protons (-CH₂Br).

-

Three distinct signals in the ¹³C NMR spectrum: one for each carbon atom (CF₃, CHOH, and CH₂Br).

¹H NMR Spectral Analysis: Unraveling the Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The chemical shift of each proton is dictated by its local electronic environment, which is heavily influenced by the presence of highly electronegative atoms (F, O, Br).[3][4][5][6]

Causality of Chemical Shifts (δ)

-

Methine Proton (H2): The proton on C2 is flanked by three powerful electron-withdrawing groups: a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a bromomethyl (-CH₂Br) group. The cumulative inductive effect of these substituents strongly deshields this proton, causing its resonance to appear significantly downfield.[7][8]

-

Methylene Protons (H3a and H3b): These diastereotopic protons are attached to a carbon bonded to an electronegative bromine atom, which shifts them downfield from a typical alkyl proton resonance.[3][9] Their proximity to the chiral C2 center ensures they reside in different magnetic environments, resulting in distinct chemical shifts.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable as it is dependent on solvent, concentration, and temperature due to hydrogen bonding.[4][8] It typically appears as a broad singlet, and its signal can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

Spin-Spin Coupling (J): The Connectivity Puzzle

The splitting patterns (multiplicity) of the signals reveal which protons are adjacent to one another.

-

H2 Signal (Methine): This proton is adjacent to the two diastereotopic protons on C3 and the three equivalent fluorine atoms on C1.

-

Vicinal H-H Coupling (³JHH): It will be split by H3a and H3b, likely with different coupling constants, resulting in a doublet of doublets.

-

Vicinal H-F Coupling (³JHF): It will also be split by the three fluorine atoms into a quartet.

-

The resulting signal for H2 is expected to be a complex multiplet, specifically a doublet of doublets of quartets (ddq), although some couplings may overlap.

-

-

H3a and H3b Signals (Methylene): These protons couple with each other and with H2.

-

Geminal H-H Coupling (²JHH): H3a and H3b will split each other, appearing as a pair of doublets.

-

Vicinal H-H Coupling (³JHH): Each of these doublets will be further split by H2 into a doublet of doublets.

-

Therefore, the C3 position should give rise to two distinct doublet of doublets signals.

-

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments. The influence of the electronegative F, O, and Br atoms is even more pronounced here.

Causality of Chemical Shifts (δ)

-

C1 (CF₃): This carbon is directly bonded to three highly electronegative fluorine atoms. This results in a substantial downfield shift.

-

C2 (CHOH): The attachment to an electronegative oxygen atom shifts this carbon's resonance downfield. Its position between the electron-withdrawing CF₃ and CH₂Br groups further contributes to this effect.

-

C3 (CH₂Br): The bromine atom causes a moderate downfield shift for this carbon compared to an unsubstituted alkane.

Carbon-Fluorine Coupling: A Definitive Signature

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which persists even with proton decoupling.[10]

-

C1 Signal (CF₃): The signal for the CF₃ carbon will be split into a large quartet due to one-bond coupling (¹JCF) with the three directly attached fluorine atoms.

-

C2 Signal (CHOH): This carbon's signal will be split into a smaller quartet due to two-bond coupling (²JCF) with the three fluorine atoms on the adjacent C1 carbon.

-

C3 Signal (CH₂Br): A much smaller three-bond C-F coupling (³JCF) might be observable, potentially splitting the C3 signal into a triplet, though this can sometimes be too small to resolve.

Summary of NMR Data Assignments

The following table summarizes the expected NMR assignments for this compound.

| ¹H NMR | Atom | Approx. δ (ppm) | Multiplicity | Coupling (J) |

| H2 | -CH (OH)- | 4.2 - 4.5 | Multiplet (ddq) | ³JHH, ³JHF |

| H3a, H3b | -CH₂ Br | 3.6 - 3.9 | Doublet of Doublets (each) | ²JHH, ³JHH |

| OH | -OH | Variable (2-5) | Broad Singlet | - |

| ¹³C NMR | Atom | Approx. δ (ppm) | Multiplicity (from ¹⁹F) | Coupling (J) |

| C1 | C F₃ | 123 - 126 | Quartet (q) | ¹JCF (~280 Hz) |

| C2 | -C H(OH)- | 70 - 74 | Quartet (q) | ²JCF (~35 Hz) |

| C3 | -C H₂Br | 35 - 38 | Singlet or Triplet | ³JCF (small) |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system to achieve accurate structural confirmation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

-

-

¹H NMR Acquisition:

-

Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

-

Spectral Width: 12-15 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Process the data similarly to the ¹H spectrum, referencing the TMS signal at 0.00 ppm.

-

-

Structural Confirmation (Optional but Recommended):

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H coupling correlations (e.g., the correlation between H2 and H3a/H3b).

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to definitively assign each proton signal to its directly attached carbon atom.

-

Visualization of Molecular Connectivity

The following diagram illustrates the structure of this compound and highlights the key spin-spin coupling interactions that define its NMR spectra.

Caption: Key J-coupling interactions in this compound.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a systematic analysis of chemical shifts and spin-spin coupling patterns. The strong inductive effects of the fluorine, oxygen, and bromine substituents create a highly dispersed and informative spectrum. Key diagnostic features include the diastereotopic nature of the C3 methylene protons in the ¹H spectrum and the characteristic ¹JCF and ²JCF coupling patterns in the ¹³C spectrum. By following the detailed experimental protocol outlined, researchers can obtain high-fidelity data to confidently verify the structure of this versatile synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- JoVE. (2024). Inductive Effects on Chemical Shift: Overview.

- Khan Academy.

- Al., M. A. Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Semantic Scholar.

- Nanalysis. (2016).

- IOSR Journal. Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- JEOL Ltd.

- Michigan St

- PubChem. 3-Bromo-1,1,1-Trifluoro-2-Propanol.

- Sigma-Aldrich. 3-Bromo-1,1,1-trifluoro-2-propanol 96%.

- Manchester Organics. This compound.

- Doc Brown's Chemistry. Proton NMR spectrum of propan-1-ol.

Sources

- 1. 3-溴-1,1,1-三氟-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Video: Inductive Effects on Chemical Shift: Overview [jove.com]

- 4. Khan Academy [khanacademy.org]

- 5. Electronegativity and Chemical Shift — Nanalysis [nanalysis.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. [PDF] Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds | Semantic Scholar [semanticscholar.org]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 11. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromo-1,1,1-trifluoropropan-2-ol

Abstract

This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-1,1,1-trifluoropropan-2-ol. As a halogenated alcohol with a trifluoromethyl group, this molecule presents a unique fragmentation signature influenced by the interplay of its functional groups. Understanding this fragmentation behavior is critical for its unambiguous identification in complex matrices, particularly in the fields of pharmaceutical development, environmental analysis, and materials science. This document outlines the principal fragmentation pathways, provides a quantitative summary of expected major fragment ions, details a standard experimental protocol for data acquisition, and visually represents the fragmentation cascade through a detailed pathway diagram.

Introduction: The Structural Context of Fragmentation

This compound (C₃H₄BrF₃O, M.W. 192.96 g/mol ) is a secondary alcohol characterized by the presence of three distinct and influential chemical motifs: a hydroxyl group, a bromine atom, and a trifluoromethyl group.[1][2] In electron ionization mass spectrometry (EI-MS), the initial high-energy electron impact removes an electron from the molecule, creating an energetically unstable molecular ion ([M]•+). This molecular ion then undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions. The fragmentation of this compound is primarily dictated by the following principles:

-

Alpha-Cleavage: A dominant fragmentation pathway for alcohols, involving the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. This process is driven by the formation of a resonance-stabilized oxonium ion.[3][4]

-

Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical.[5]

-

Inductive Effect of the Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group significantly influences bond polarities and the stability of adjacent carbocations, thereby directing fragmentation pathways.

-

Isotopic Signature of Bromine: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[6] Consequently, any bromine-containing fragment will manifest in the mass spectrum as a characteristic pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge (m/z) units.[7]

Proposed Electron Ionization Fragmentation Pathways

Upon electron ionization, the molecular ion of this compound ([C₃H₄BrF₃O]•+) will appear as a doublet at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The subsequent fragmentation is expected to proceed through several competing pathways:

Pathway A: Alpha-Cleavage

Two primary alpha-cleavage routes are possible:

-

Cleavage of the C-C bond between the hydroxyl-bearing carbon and the CH₂Br group: This is anticipated to be a major pathway, resulting in the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized cation at m/z 99 .

-

Cleavage of the C-C bond between the hydroxyl-bearing carbon and the CF₃ group: This pathway leads to the loss of a trifluoromethyl radical (•CF₃) and the formation of a bromine-containing cation at m/z 123 and 125 .

Pathway B: Loss of HBr

The elimination of a hydrogen bromide (HBr) molecule is a common fragmentation route for bromoalkanes, particularly when facilitated by an adjacent functional group. This would result in an enol radical cation at m/z 112 .

Pathway C: Loss of Water (Dehydration)

A characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), which would yield a radical cation at m/z 174 and 176 .[8]

Pathway D: Cleavage of the Carbon-Bromine Bond

Direct cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 113 .

Quantitative Data Summary of Proposed Fragments

The following table summarizes the key fragment ions anticipated in the EI mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 192 / 194 | [C₃H₄⁷⁹BrF₃O]•+ / [C₃H₄⁸¹BrF₃O]•+ | - | Molecular Ion [M]•+ |

| 174 / 176 | [C₃H₂⁷⁹BrF₃]•+ / [C₃H₂⁸¹BrF₃]•+ | H₂O | Dehydration |

| 123 / 125 | [C₂H₃⁷⁹BrO]+ / [C₂H₃⁸¹BrO]+ | •CF₃ | Alpha-Cleavage |

| 113 | [C₃H₄F₃O]+ | •Br | C-Br Bond Cleavage |

| 112 | [C₃H₃F₃O]•+ | HBr | Loss of HBr |

| 99 | [C₂H₂F₃O]+ | •CH₂Br | Alpha-Cleavage |

| 69 | [CF₃]+ | C₂H₄BrO | Cleavage leading to CF₃ cation |

Visualization of Fragmentation Pathways

The proposed fragmentation cascade is illustrated in the diagram below, providing a visual representation of the relationships between the molecular ion and its primary fragment ions.

Caption: Proposed EI fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the proposed fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is the recommended methodology.

Sample Preparation

-

Dilution: Prepare a 1 µg/mL solution of this compound in a high-purity, volatile solvent such as methanol or dichloromethane.

-

Standard: For quantitative analysis, an appropriate internal standard may be added.

GC-MS Instrumentation and Parameters

-

System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Injection: 1 µL of the diluted sample is injected into the GC inlet.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this analyte.

-

Oven Program:

-

Initial Temperature: 50°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-250.

The workflow for this experimental protocol is depicted below.

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information, governed by characteristic fragmentation pathways including alpha-cleavage, dehydration, and loss of HBr. The presence of bromine will provide a distinct isotopic signature for the molecular ion and any bromine-containing fragments, aiding in their identification. The proposed fragmentation pattern and experimental protocol detailed in this guide serve as a robust framework for the identification and characterization of this compound in various scientific and industrial applications.

References

-

PubChem. 3-Bromo-1,1,1-trifluoro-2-propanol. National Center for Biotechnology Information. [Link].[1]

-

PubChem. 3-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link].[9]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link].[10]

-